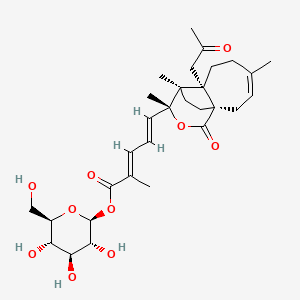

Pseudolaric acid A beta-D-glucoside

準備方法

合成経路と反応条件

シュードラリック酸A-O-β-D-グルコピラノシドは、一般的に人工的な方法ではなく、天然源から単離されます。 この化合物は、メタノール、エタノール、ジメチルスルホキシド(DMSO)などの有機溶媒を用いて、チョウセンゴヨウの樹皮から抽出されます . 抽出プロセスには、樹皮を細かい粉末に粉砕し、続いて溶媒抽出と、高速液体クロマトグラフィー(HPLC)などの技術を用いた精製が含まれます .

工業的生産方法

シュードラリック酸A-O-β-D-グルコピラノシドの工業的生産には、チョウセンゴヨウの樹皮からの大規模抽出が含まれます。プロセスには、樹皮の収穫、乾燥、そして細かい粉末に粉砕することが含まれます。 粉末はその後、溶媒抽出にかけられ、続いてHPLCを用いて精製することにより、高純度の化合物が得られます .

化学反応の分析

反応の種類

シュードラリック酸A-O-β-D-グルコピラノシドは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応は、この化合物の官能基を修飾することができます。

置換: グルコピラノシド部分は、他の官能基に置換されて、新しい誘導体を形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

置換: 置換反応は、ヒドロキシルアミン(NH2OH)やヒドラジン(N2H4)などの求核剤をしばしば伴います。

形成される主な生成物

科学研究への応用

シュードラリック酸A-O-β-D-グルコピラノシドは、科学研究において幅広い用途があります。

科学的研究の応用

Biological Activities

1. Anti-infection Properties

Pseudolaric acid A β-D-glucoside exhibits significant anti-infective properties against various pathogens:

- Antifungal Activity : It has been shown to inhibit the growth of fungi, making it a potential candidate for treating fungal infections .

- Antiviral Effects : Research indicates effectiveness against several viruses, including HIV and influenza, suggesting its role in antiviral drug development .

2. Anticancer Potential

The compound demonstrates notable anticancer activity through various mechanisms:

- Cell Cycle Arrest : Pseudolaric acid A β-D-glucoside induces cell cycle arrest in cancer cells, leading to apoptosis. This effect has been observed in multiple cancer types, including lung and breast cancers .

- Microtubule Disruption : Similar to its counterpart pseudolaric acid B, it disrupts microtubule dynamics, inhibiting cancer cell proliferation and migration .

Case Studies

Several studies have highlighted the efficacy of pseudolaric acid A β-D-glucoside:

作用機序

シュードラリック酸A-O-β-D-グルコピラノシドは、複数のメカニズムを通じてその効果を発揮します。

抗真菌活性: この化合物は、真菌細胞の細胞膜の完全性を破壊し、細胞溶解と死をもたらします.

抗不妊活性: 生殖細胞の正常な機能を阻害し、受精と胚発生を阻害します.

関与する分子標的と経路には、真菌細胞壁の合成と生殖細胞の機能に不可欠な重要な酵素とタンパク質の阻害が含まれます .

類似化合物の比較

シュードラリック酸A-O-β-D-グルコピラノシドは、抗真菌および抗不妊活性の両方を有している点でユニークです。類似の化合物には、次のようなものがあります。

シュードラリック酸B: 抗真菌活性を有する別のジテルペノイドです.

シュードラリック酸C1およびC2: 化学構造が似ていますが、生物学的活性が異なるジテルペノイドです.

脱アセチルシュードラリック酸A: 化学的性質が変化した誘導体です.

類似化合物との比較

Pseudolaric acid A-O-beta-D-glucopyranoside is unique due to its dual antifungal and antifertility activities. Similar compounds include:

生物活性

Pseudolaric acid A beta-D-glucoside (PAA-β-D-glucoside) is a bioactive compound derived from the root bark of Pseudolarix kaempferi, a species known for its medicinal properties in traditional Chinese medicine. This article delves into the biological activities of PAA-β-D-glucoside, highlighting its antifungal, anti-inflammatory, and potential contraceptive effects, supported by diverse research findings.

Overview of this compound

PAA-β-D-glucoside is a glucoside derivative of pseudolaric acid A, characterized by its unique structure that enhances its solubility and biological activity. The compound has garnered attention due to its dual antifungal and antifertility activities, making it a candidate for further pharmacological exploration.

PAA-β-D-glucoside exhibits significant antifungal properties, particularly against pathogenic fungi. Research indicates that it disrupts the integrity of fungal cell membranes, leading to cell lysis. The compound has been shown to inhibit mycelial growth and spore germination in various fungal species.

| Compound | EC50 (μg/mL) | Effect on Spore Germination | References |

|---|---|---|---|

| Pseudolaric Acid A | 1.62 | Strong inhibition | |

| Pseudolaric Acid B | 1.07 | Strong inhibition | |

| Pseudolaric Acid B β-D-glucoside | Not specified | Not specified |

In a study focused on Colletotrichum gloeosporioides, both pseudolaric acids A and B demonstrated potent antifungal activity, outperforming traditional fungicides like carbendazim in postharvest treatments of mango fruit .

Anti-inflammatory Properties

PAA-β-D-glucoside has also been associated with anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This activity suggests potential therapeutic applications in inflammatory diseases.

Antifertility Activity

The compound's antifertility effects have been documented, indicating its potential as a contraceptive agent. Research shows that PAA-β-D-glucoside interferes with reproductive cell functions, inhibiting fertilization and embryo development through mechanisms that may involve enzyme inhibition related to reproductive hormone signaling .

Molecular Mechanisms

The biological activity of PAA-β-D-glucoside is attributed to several molecular mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in fungal cell wall synthesis and reproductive processes.

- Gene Expression Modulation : The compound alters gene expression patterns associated with inflammation and reproduction.

- Cell Cycle Arrest : Similar to its analogs, it may induce cell cycle arrest in cancer cells, contributing to its cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action of PAA-β-D-glucoside:

- A study isolating pseudolaric acids from Pseudolarix kaempferi demonstrated the successful extraction and characterization of PAA-β-D-glucoside using high-speed counter-current chromatography (HSCCC). The isolated compounds exhibited purities above 97% .

- Another investigation assessed the antifungal activity of compounds from Cortex Pseudolaricis, revealing that PAA-β-D-glucoside significantly inhibited the growth of C. gloeosporioides at low concentrations, highlighting its potential as an effective natural fungicide .

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O11/c1-15-7-11-27-12-9-19(28(27,13-8-15)38-17(3)30)26(4,39-25(27)35)10-5-6-16(2)23(34)37-24-22(33)21(32)20(31)18(14-29)36-24/h5-7,10,18-22,24,29,31-33H,8-9,11-14H2,1-4H3/b10-5+,16-6+/t18-,19+,20-,21+,22-,24+,26-,27-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYWRYGMQNKDQB-VHJBJYHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276462 | |

| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98891-44-2 | |

| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98891-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98891-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the antimicrobial activity of Pseudolaric acid A beta-D-glucoside compared to other isolated compounds like Pseudolaric acid B?

A: The study explicitly states that among the eight isolated compounds, only Pseudolaric acid B displayed activity against Candida albicans []. Unfortunately, the research does not provide data on the antimicrobial activity of this compound. Further research is needed to assess its potential antimicrobial effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。